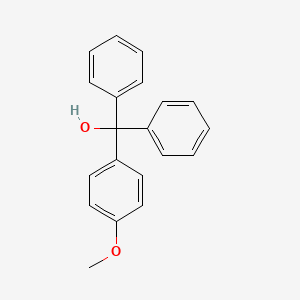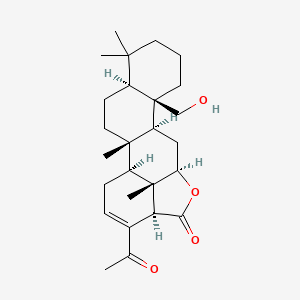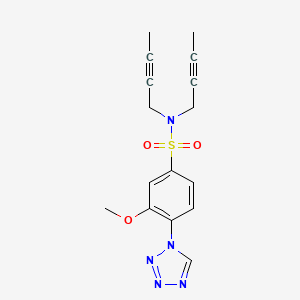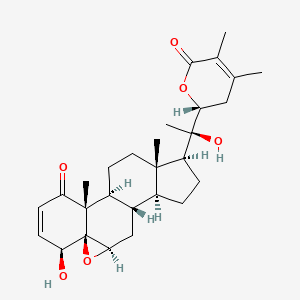
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide typically involves the reaction of 4-hydroxyquinoline derivatives with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4,8-dione derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-aminoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.
Wissenschaftliche Forschungsanwendungen
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, resulting in the death of cancer cells or the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide can be compared with other quinoline derivatives, such as:
4-hydroxyquinoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
2-hydroxyquinoline: Exhibits antifungal and antibacterial activities and is used in the development of agrochemicals.
4-aminoquinoline: Widely studied for its antimalarial properties and used in the treatment of malaria.
This compound stands out due to its unique acetyl group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
38539-23-0 |
|---|---|
Molekularformel |
C13H14N2O4 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
[(1-acetyloxy-4H-quinolin-4-yl)amino] acetate |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)18-14-12-7-8-15(19-10(2)17)13-6-4-3-5-11(12)13/h3-8,12,14H,1-2H3 |
InChI-Schlüssel |
MKNWGUKXNRXMFC-UHFFFAOYSA-N |
SMILES |
CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C |
Kanonische SMILES |
CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C |
Synonyme |
O,O-diacetyl-4-hydroxyaminoquinoline 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)
![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)









